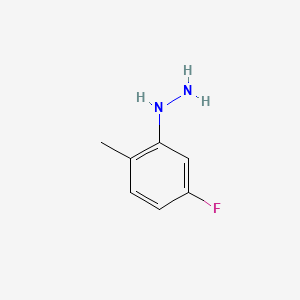

(5-Fluoro-2-methylphenyl)hydrazine

Description

BenchChem offers high-quality (5-Fluoro-2-methylphenyl)hydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Fluoro-2-methylphenyl)hydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-fluoro-2-methylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-5-2-3-6(8)4-7(5)10-9/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFKJTZLQRLTAIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Monograph: (5-Fluoro-2-methylphenyl)hydrazine

CAS Registry Number: 2339-53-9 (Free Base) | 325-50-8 (Hydrochloride)[1][2]

Part 1: Executive Technical Summary

(5-Fluoro-2-methylphenyl)hydrazine is a specialized fluorinated aryl hydrazine intermediate used extensively in the synthesis of bioactive heterocycles, particularly indoles and pyrazoles.[1][2][3] In modern drug discovery, this compound serves as a critical "molecular handle," allowing the introduction of a fluorine atom at a metabolically strategic position (C5 of the phenyl ring) while leveraging the steric influence of the ortho-methyl group to control regioselectivity during cyclization.[1][2]

While the free base (CAS 2339-53-9) exists, the compound is predominantly manufactured, stored, and utilized as its hydrochloride salt (CAS 325-50-8) due to the inherent instability and oxidation sensitivity of free aryl hydrazines.[1][2]

Chemical Profile

| Property | Specification (HCl Salt) | Specification (Free Base) |

| CAS Number | 325-50-8 | 2339-53-9 |

| IUPAC Name | (5-Fluoro-2-methylphenyl)hydrazine hydrochloride | (5-Fluoro-2-methylphenyl)hydrazine |

| Molecular Formula | C₇H₉FN₂[1][2][3][4][5][6] · HCl | C₇H₉FN₂ |

| Molecular Weight | 176.62 g/mol | 140.16 g/mol |

| Appearance | White to off-white crystalline powder | Pale yellow oil/solid (oxidizes rapidly) |

| Melting Point | 187–197°C (decomposition) | N/A (unstable) |

| Solubility | Soluble in water, DMSO, Methanol | Soluble in organic solvents (DCM, EtOAc) |

| SMILES | CC1=C(C=C(C=C1)F)NN.Cl | CC1=C(C=C(C=C1)F)NN |

Part 2: Synthesis & Manufacturing Architecture

As a Senior Scientist, I advise against purchasing the free base for storage.[2] The hydrochloride salt should be synthesized or procured.[2] The industrial standard for production involves a Diazotization-Reduction sequence starting from 5-fluoro-2-methylaniline.[1][2]

Mechanistic Workflow

-

Diazotization: The aniline precursor is treated with sodium nitrite (

) in concentrated HCl at low temperatures (-5°C to 0°C) to generate the diazonium salt.[1][2] The ortho-methyl group provides slight steric protection but does not hinder diazonium formation.[1][2] -

Reduction: The diazonium species is reduced in situ using Stannous Chloride (

) or Sodium Sulfite (

Validated Experimental Protocol (Lab Scale)

Safety Note: Hydrazines are toxic and potential carcinogens.[1][2] Work in a fume hood.

Step 1: Diazonium Salt Formation

-

Charge a 3-neck flask with 5-fluoro-2-methylaniline (10.0 g) and conc. HCl (30 mL) . Cool to -5°C using an ice/salt bath.

-

Dropwise add a solution of

(5.5 g in 15 mL water) , maintaining internal temperature -

Stir for 30 minutes. The solution should become clear/yellowish.[2]

Step 2: Reduction to Hydrazine

-

Prepare a solution of

(40 g) in conc. HCl (40 mL) . Cool to 0°C.[2] -

Transfer the cold diazonium solution slowly into the stannous chloride solution with vigorous stirring.

-

Observation: A creamy white precipitate (the hydrazine double salt) will form immediately.[1][2]

-

Allow the mixture to warm to room temperature and stir for 2 hours.

Step 3: Isolation of Hydrochloride Salt

-

Filter the solid precipitate.[2]

-

Wash with cold brine followed by a small volume of cold ethanol to remove tin residues.[2]

-

Recrystallize from Ethanol/Water (9:1) to yield high-purity (5-Fluoro-2-methylphenyl)hydrazine hydrochloride .[1][2][3]

Synthesis Logic Diagram

Figure 1: Step-wise chemical synthesis workflow from aniline precursor to hydrazine salt.[1][2]

Part 3: Applications in Drug Discovery

The primary utility of this compound lies in the Fischer Indole Synthesis .[2] The 5-fluoro substituent mimics the metabolic stability of the C-H bond while altering electronic distribution, often increasing potency in CNS targets (e.g., Serotonin 5-HT receptors).[1][2]

The Regioselectivity Advantage

In the Fischer Indole synthesis with unsymmetrical ketones, the formation of the hydrazone is followed by a [3,3]-sigmatropic rearrangement.[2]

-

Role of 2-Methyl: The methyl group at the ortho position forces the rearrangement to occur at the unsubstituted ortho position (C6 of the original ring), preventing ambiguity and ensuring a single regioisomer (7-methyl substituted indole scaffold).[1][2]

-

Role of 5-Fluoro: This position translates to the 5-position on the resulting indole, a classic substitution pattern for modulating lipophilicity (

).[1][2]

Application Workflow: Synthesis of 5-Fluoro-7-methyltryptamines

-

Condensation: React (5-Fluoro-2-methylphenyl)hydrazine HCl with a ketone (e.g., 4-chlorobutanal dimethyl acetal) to form the hydrazone.[1][2]

-

Cyclization: Heat in 4%

or Polyphosphoric Acid (PPA). -

Result: Formation of the indole core with high regiocontrol.

Reaction Mechanism Diagram

Figure 2: Fischer Indole Synthesis pathway utilizing the hydrazine core.[1][2]

Part 4: Safety & Handling (MSDS Summary)

Signal Word: DANGER

| Hazard Class | H-Code | Description |

| Acute Toxicity (Oral) | H301 | Toxic if swallowed.[1][2][7] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2][7] |

| Serious Eye Damage | H319 | Causes serious eye irritation.[2][7] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[1][2][7] |

Handling Protocols:

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The HCl salt is hygroscopic; moisture absorption leads to degradation.[1][2]

-

PPE: Nitrile gloves, safety goggles, and N95/P100 respirator are mandatory.[2]

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Fluorine and Nitrogen content).[1][2]

References

-

Benchchem. 5-Fluoro-2-methylphenylhydrazine hydrochloride | 325-50-8.[1][2][7] Retrieved from

-

Synblock. CAS 2339-53-9 | (5-Fluoro-2-methylphenyl)hydrazine.[1][2] Retrieved from [1][2]

-

Sigma-Aldrich. 5-Fluoro-2-methylphenylhydrazine hydrochloride Safety Data Sheet. Retrieved from [1][2]

-

PubChem. (5-fluoro-2-methylphenyl)hydrazine Compound Summary. Retrieved from [1][2]

-

Thermo Fisher Scientific. Safety Data Sheet: 5-Fluoro-2-methylphenylhydrazine hydrochloride. Retrieved from [1][2]

Sources

- 1. mdpi.com [mdpi.com]

- 2. (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride | 1092958-56-9 [sigmaaldrich.com]

- 3. 5-Fluoro-2-methylphenylhydrazine hydrochloride | 325-50-8 | Benchchem [benchchem.com]

- 4. PubChemLite - (5-fluoro-2-methylphenyl)hydrazine (C7H9FN2) [pubchemlite.lcsb.uni.lu]

- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 6. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

(5-Fluoro-2-methylphenyl)hydrazine: Structural Analysis and Synthetic Utility

The following technical guide details the structural characteristics, synthetic pathways, and experimental utility of (5-Fluoro-2-methylphenyl)hydrazine , a critical intermediate in the development of fluorinated heterocycles for medicinal chemistry.

Executive Summary

(5-Fluoro-2-methylphenyl)hydrazine (CAS: 325-50-8 for HCl salt) is a specialized fluorinated building block used primarily in the synthesis of indole and pyrazole scaffolds.[1] Its unique 1,2,5-substitution pattern allows medicinal chemists to introduce a fluorine atom at the difficult-to-access C4 position of indole cores (via Fischer Indole Synthesis), a structural motif found in SETD2 histone methyltransferase inhibitors and serotonin receptor modulators.

| Property | Data |

| IUPAC Name | (5-Fluoro-2-methylphenyl)hydrazine |

| CAS Number | 325-50-8 (Hydrochloride); 2339-53-9 (Free Base) |

| Molecular Formula | C |

| Molecular Weight | 140.16 g/mol (Free Base); 176.62 g/mol (HCl) |

| Appearance | White to off-white crystalline powder |

| Melting Point | 187–197 °C (Decomposition) |

| Solubility | Soluble in water, DMSO, Methanol (HCl salt) |

Molecular Structure & Electronic Properties[1][5]

The utility of this compound stems from the specific electronic and steric interplay between the fluorine and methyl substituents on the phenyl ring.[1]

Geometric and Electronic Configuration

-

Steric Anchoring (C2-Methyl): The methyl group at the ortho position (C2) exerts steric pressure on the hydrazine moiety at C1. This restricts rotation around the N-N bond and the C(aryl)-N bond, pre-organizing the molecule for specific cyclization pathways. In Fischer indole synthesis, this steric bulk directs cyclization to the less hindered ortho position (C6), ensuring high regioselectivity.

-

Electronic Modulation (C5-Fluoro): The fluorine atom at C5 acts as an inductive electron-withdrawing group (EWG) but a mesomeric electron donor. Located meta to the hydrazine group, it lowers the electron density of the ring slightly less than if it were ortho or para, maintaining sufficient nucleophilicity of the hydrazine for condensation reactions while modulating the pKa of the resulting heterocycles.

Spectroscopic Signature (Typical)

Researchers should validate the identity of the synthesized or purchased material using the following characteristic signals:

-

F NMR: A singlet typically observed between -115 and -125 ppm (relative to CFCl

-

H NMR (DMSO-d

-

10.2 ppm (s, broad, 3H, -NHNH

- 6.8–7.2 ppm (m, 3H, Aromatic protons).

-

2.1–2.2 ppm (s, 3H, Ar-CH

-

10.2 ppm (s, broad, 3H, -NHNH

Synthetic Pathways[1][3][5][6]

The industrial and laboratory standard for synthesizing (5-Fluoro-2-methylphenyl)hydrazine involves the reduction of the corresponding diazonium salt. This method preserves the sensitive C-F bond which might be labile under nucleophilic aromatic substitution conditions.

Protocol: Diazotization-Reduction Sequence

Precursor: 5-Fluoro-2-methylaniline (CAS: 367-29-3).

Step-by-Step Methodology:

-

Salt Formation: Dissolve 5-Fluoro-2-methylaniline (1.0 equiv) in concentrated HCl (excess, typically 5–10 equiv) and cool to -5 °C using an ice/salt bath.

-

Diazotization: Dropwise add an aqueous solution of NaNO

(1.05 equiv), maintaining the internal temperature below 0 °C. Stir for 30 minutes to form the diazonium salt. -

Reduction:

-

Method A (Tin Chloride): Add a solution of SnCl

·2H -

Method B (Sulfite - Greener): Add the diazonium solution to a cold solution of Na

SO

-

-

Isolation: The product precipitates as the hydrochloride salt upon cooling or addition of concentrated HCl. Filter and wash with cold ethanol/ether.[2]

Reaction Workflow Diagram

Caption: Standard synthetic route via diazonium reduction. The process requires strict temperature control to prevent phenol formation.

Reactivity Profile & Applications

The primary value of (5-Fluoro-2-methylphenyl)hydrazine lies in its regioselective cyclization capabilities.[1]

Regioselective Fischer Indole Synthesis

When reacted with ketones (e.g., ethyl pyruvate or 4-piperidone), the hydrazine forms a hydrazone intermediate. Subsequent acid-catalyzed [3,3]-sigmatropic rearrangement yields the indole.

-

Regiochemistry: Due to the methyl group at C2 blocking one ortho site, cyclization occurs exclusively at the C6 position.

-

Product Structure: The resulting indole bears the Methyl group at C7 and the Fluorine atom at C4 .

-

Example: Reaction with Ethyl Pyruvate

Ethyl 4-fluoro-7-methyl-1H-indole-2-carboxylate .

-

Application in Drug Discovery (SETD2 Inhibitors)

This specific substitution pattern is crucial for inhibitors of the SETD2 histone methyltransferase. The 4-fluoro-7-methylindole scaffold provides a unique shape and electrostatic profile that fits specific hydrophobic pockets in the enzyme, often superior to non-fluorinated analogs.

Experimental Protocol: Synthesis of 4-Fluoro-7-methylindole Core

Reagents: (5-Fluoro-2-methylphenyl)hydrazine HCl, Ethyl Pyruvate, H

-

Hydrazone Formation: Reflux hydrazine HCl (1 equiv) and ethyl pyruvate (1.1 equiv) in ethanol for 2 hours. Isolate the hydrazone intermediate (often a yellow solid).

-

Cyclization: Treat the hydrazone with polyphosphoric acid (PPA) or p-toluenesulfonic acid in toluene at reflux.

-

Validation: Monitor disappearance of the hydrazone NH peak in NMR.

Reaction Pathway Diagram[5]

Caption: Mechanism of Fischer Indole Synthesis showing the regioselective formation of the 4,7-substituted indole core.

Safety and Handling

-

Toxicity: Like most hydrazines, this compound is a potential carcinogen and skin sensitizer. It is classified as an Irritant (Xi).[1]

-

Stability: The free base is prone to oxidation and should be stored under inert gas (Nitrogen/Argon). The hydrochloride salt is stable at room temperature but hygroscopic.

-

Incompatibility: Avoid contact with strong oxidizing agents.

References

-

Lampe, J. W., et al. (2022). Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies. Journal of Medicinal Chemistry. (Cited via Semantic Scholar). Retrieved from [Link][2]

-

Google Patents. (2007).[2] US20070027178A1 - Substituted tetrahydro-1H-pyrido[4,3-b]indoles as serotonin receptors agonists and antagonists.[2] Retrieved from

Sources

An In-depth Technical Guide to the Synthesis of (5-Fluoro-2-methylphenyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

(5-Fluoro-2-methylphenyl)hydrazine is a crucial building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of a wide range of pharmacologically active compounds, including various heterocyclic structures like indoles and pyrazoles. Its fluorinated nature often imparts desirable properties to the final drug candidates, such as enhanced metabolic stability and binding affinity. This guide provides a comprehensive overview of the primary synthetic pathways to (5-Fluoro-2-methylphenyl)hydrazine, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations.

Primary Synthetic Pathway: Diazotization and Reduction

The most established and widely employed method for the synthesis of (5-Fluoro-2-methylphenyl)hydrazine and other arylhydrazines proceeds through a two-step sequence involving the diazotization of an appropriate aniline precursor followed by the reduction of the resulting diazonium salt.[1]

Step 1: Diazotization of 5-Fluoro-2-methylaniline

The synthesis commences with the diazotization of 5-Fluoro-2-methylaniline. This reaction, first reported by Peter Griess in 1858, converts a primary aromatic amine into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid.[2]

The reaction is performed at low temperatures (0–5 °C) to ensure the stability of the diazonium salt, which can be explosive if isolated. The mechanism involves the formation of the nitrosonium ion (NO+) which then acts as an electrophile, reacting with the amino group of the aniline derivative.

Reaction Scheme:

Figure 1. Diazotization of 5-Fluoro-2-methylaniline.

Step 2: Reduction of the Diazonium Salt

The intermediate diazonium salt is then reduced to the corresponding hydrazine derivative. Several reducing agents can be employed for this transformation, with stannous chloride (SnCl₂) and sodium sulfite (Na₂SO₃) being the most common.

-

Reduction with Stannous Chloride: The use of stannous chloride in concentrated hydrochloric acid is a classical and effective method for reducing diazonium salts to hydrazines.[2][3] This reaction is particularly useful in syntheses leading to Fischer indole synthesis.[2][3]

-

Reduction with Sodium Sulfite: Sodium sulfite offers a cheaper and more environmentally friendly alternative to heavy metal reducing agents like stannous chloride.[3][4] The reaction proceeds by the addition of the sulfite ion to the diazonium salt, followed by hydrolysis to yield the hydrazine.

-

Green Chemistry Approach with L-Ascorbic Acid: A more recent, "green" methodology utilizes L-ascorbic acid for the reduction of diazonium salts in an entirely aqueous medium.[5] This approach avoids the use of heavy metals and offers a safer and more sustainable alternative for large-scale synthesis.[5]

Reaction Scheme:

Figure 2. Reduction of the diazonium salt to form the hydrazine.

Experimental Protocols

Protocol 1: Synthesis of (5-Fluoro-2-methylphenyl)hydrazine hydrochloride via Stannous Chloride Reduction

This protocol is adapted from established procedures for the synthesis of arylhydrazines.[1]

Materials:

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Sodium Hydroxide (NaOH)

-

Diethyl Ether (or other suitable organic solvent)

-

Ice

Procedure:

-

Diazotization:

-

In a flask equipped with a mechanical stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 5-Fluoro-2-methylaniline in concentrated hydrochloric acid.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Reduction:

-

In a separate flask, prepare a cold solution of stannous chloride dihydrate in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.

-

A precipitate of the hydrazine hydrochloride salt should form. Continue stirring for an additional hour.

-

-

Isolation and Purification:

-

Collect the precipitated (5-Fluoro-2-methylphenyl)hydrazine hydrochloride by filtration and wash it with a small amount of cold brine.

-

To obtain the free base, suspend the hydrochloride salt in water and add a concentrated solution of sodium hydroxide until the mixture is strongly alkaline.

-

Extract the liberated (5-Fluoro-2-methylphenyl)hydrazine with diethyl ether.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

-

Alternative Synthetic Routes

While the diazotization-reduction pathway is dominant, other methods for the synthesis of substituted phenylhydrazines have been explored. These include:

-

Reduction of N-nitroso compounds: N-nitroso derivatives of anilines can be reduced to hydrazines.

-

Nucleophilic Aromatic Substitution: In some cases, a fluorine atom on an activated aromatic ring can be displaced by hydrazine.

However, for the specific synthesis of (5-Fluoro-2-methylphenyl)hydrazine, the diazotization of 5-Fluoro-2-methylaniline remains the most practical and efficient method.

Data Summary

The following table summarizes key properties of the starting material and the final product.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 5-Fluoro-2-methylaniline | 367-29-3 | C₇H₈FN | 125.14 | 38-40 |

| (5-Fluoro-2-methylphenyl)hydrazine | 2339-53-9 | C₇H₉FN₂ | 140.16 | N/A |

| (5-Fluoro-2-methylphenyl)hydrazine hydrochloride | 325-50-8 | C₇H₁₀ClFN₂ | 176.62 | 197 (dec.)[9] |

Safety and Handling

Arylhydrazines and their precursors are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. 5-Fluoro-2-methylaniline is classified as an irritant and is harmful if swallowed, inhaled, or absorbed through the skin. Phenylhydrazines can be sensitive to oxygen and may decompose over time.[1] It is recommended to store them under an inert atmosphere.

Conclusion

The synthesis of (5-Fluoro-2-methylphenyl)hydrazine is a well-established process that is critical for the development of new pharmaceutical agents. The diazotization of 5-Fluoro-2-methylaniline followed by reduction of the resulting diazonium salt is the most reliable and scalable synthetic route. Careful control of reaction conditions, particularly temperature, is essential for achieving high yields and purity. The choice of reducing agent can be tailored based on factors such as cost, environmental impact, and scale of the synthesis.

References

-

Diazonium compound - Wikipedia. (n.d.). Retrieved from [Link]

-

Diazotization Reaction Mechanism - BYJU'S. (2019, February 18). Retrieved from [Link]

-

Product Class 34: Arylhydrazines - Georg Thieme Verlag. (n.d.). Retrieved from [Link]

- CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents. (n.d.).

-

Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines - American Chemical Society. (2008, December 12). Retrieved from [Link]

- A kind of synthetic method of substituted phenylhydrazines and its salt - Google Patents. (n.d.).

-

Phenylhydrazine – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

-

RCM-Mediated Synthesis of Fluorinated Cyclic Hydrazines - Radboud Repository. (n.d.). Retrieved from [Link]

-

(5-fluoro-2-methylphenyl)hydrazine (C7H9FN2) - PubChem. (n.d.). Retrieved from [Link]

-

5-Fluoro-2-methylphenylhydrazine hydrochloride - CRO Splendid Lab Pvt. Ltd. (n.d.). Retrieved from [Link]

-

Recent advances in the synthesis of fluorinated hydrazones - RSC Publishing. (n.d.). Retrieved from [Link]

- Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents. (n.d.).

-

PHENYLHYDRAZINE - Organic Syntheses. (n.d.). Retrieved from [Link]

- WO1997041083A1 - Process for the preparation of fluoro compounds from the corresponding amines - Google Patents. (n.d.).

-

5-Fluoro-2-methylaniline, 5g, Each - CP Lab Safety. (n.d.). Retrieved from [Link]

-

(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride | 1092958-56-9. (n.d.). Retrieved from [Link]

- US4352941A - Process for purification of phenylhydrazine - Google Patents. (n.d.).

-

How to purify hydrazone? - ResearchGate. (2020, August 31). Retrieved from [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. byjus.com [byjus.com]

- 3. Diazonium compound - Wikipedia [en.wikipedia.org]

- 4. CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. calpaclab.com [calpaclab.com]

- 7. 5-Fluoro-2-methylaniline | 367-29-3 | TCI AMERICA [tcichemicals.com]

- 8. 5-Fluoro-2-methylaniline | CAS 367-29-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. 5-Fluoro-2-methylphenylhydrazine hydrochloride | 325-50-8 | Benchchem [benchchem.com]

An In-depth Technical Guide to (5-Fluoro-2-methylphenyl)hydrazine hydrochloride: Properties, Synthesis, and Applications

This guide provides an in-depth technical overview of (5-Fluoro-2-methylphenyl)hydrazine hydrochloride, a key intermediate in modern synthetic and medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core properties, synthesis protocols, and significant applications of this versatile compound, with a particular focus on its role in the Fischer indole synthesis.

Introduction: Strategic Importance in Chemical Synthesis

(5-Fluoro-2-methylphenyl)hydrazine hydrochloride (CAS No: 325-50-8) is a fluorinated aromatic hydrazine derivative that has garnered significant interest as a building block for complex organic molecules.[1] Its unique substitution pattern—a fluorine atom at the 5-position and a methyl group at the 2-position of the phenyl ring—imparts specific electronic and steric properties that are highly advantageous in organic synthesis.[1] The presence of the fluorine atom, a bioisostere for the hydrogen atom, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a parent molecule, often leading to enhanced metabolic stability, binding affinity, and lipophilicity.[1] This makes it a valuable precursor for the synthesis of novel therapeutic agents and other biologically active compounds.[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of (5-Fluoro-2-methylphenyl)hydrazine hydrochloride is fundamental for its effective use in research and development.

Physicochemical Data

The key physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 325-50-8 | [1] |

| Molecular Formula | C₇H₁₀ClFN₂ | [1] |

| Molecular Weight | 176.62 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 197 °C (decomposition) | [1] |

| Solubility | Soluble in water and polar organic solvents. The methyl group enhances lipophilicity, making it more soluble in organic solvents like ethanol and DMSO compared to non-methylated analogues. | [1] |

| Purity | Typically ≥95% | [2] |

Spectroscopic Profile

Spectroscopic analysis is crucial for confirming the identity and purity of (5-Fluoro-2-methylphenyl)hydrazine hydrochloride.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the hydrazine N-H stretches in the region of 3200–3300 cm⁻¹.[1] Additionally, a strong absorption band corresponding to the aromatic C-F bond should be observable between 1100–1200 cm⁻¹.[1]

-

Mass Spectrometry (MS): For the free base, (5-Fluoro-2-methylphenyl)hydrazine, the predicted monoisotopic mass for the protonated molecule [M+H]⁺ is approximately 141.08226 m/z.[3]

Synthesis of (5-Fluoro-2-methylphenyl)hydrazine hydrochloride

The most common and industrially relevant method for the synthesis of (5-Fluoro-2-methylphenyl)hydrazine hydrochloride is through the diazotization of 5-fluoro-2-methylaniline, followed by reduction.[1]

Synthesis Workflow Diagram

Caption: Synthesis of (5-Fluoro-2-methylphenyl)hydrazine hydrochloride.

Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of substituted phenylhydrazines.[4]

Materials:

-

5-Fluoro-2-methylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride (SnCl₂)

-

Water

-

Ice

Procedure:

-

Diazotization:

-

In a four-necked flask equipped with a mechanical stirrer and a thermometer, add concentrated hydrochloric acid and water.

-

Cool the flask in an ice-salt bath to -5 °C.

-

Slowly add 5-fluoro-2-methylaniline to the cooled acid solution while maintaining the temperature between -5 and 15 °C. A white solid may form.

-

Prepare a solution of sodium nitrite in water and cool it to 0 °C.

-

Add the cold sodium nitrite solution dropwise to the aniline solution, ensuring the temperature remains between -5 and 15 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete diazotization.

-

-

Reduction:

-

In a separate flask, prepare a solution of stannous chloride in concentrated hydrochloric acid and cool it to 0-25 °C.

-

Slowly add the diazonium salt solution to the stannous chloride solution in batches, maintaining the temperature at 0-25 °C.

-

After the addition, allow the reaction mixture to stir at room temperature for 1-3 hours.

-

Add concentrated hydrochloric acid and heat the mixture to reflux for 1-4 hours.

-

-

Isolation and Purification:

-

Cool the reaction mixture to 0-20 °C. A solid precipitate of (5-Fluoro-2-methylphenyl)hydrazine hydrochloride will form.

-

Collect the solid by filtration and wash it with a small amount of cold water.

-

Dry the product under vacuum to obtain the final compound. The reported yield for similar syntheses is typically above 75%.[4]

-

Key Applications in Medicinal Chemistry

The primary application of (5-Fluoro-2-methylphenyl)hydrazine hydrochloride is as a key starting material in the Fischer indole synthesis, a powerful and versatile method for constructing the indole nucleus.[5]

The Fischer Indole Synthesis

The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or a ketone under acidic conditions to form an indole.[5] The reaction is catalyzed by Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃).[5]

The reaction proceeds through several key steps:

-

Hydrazone Formation: The phenylhydrazine reacts with the aldehyde or ketone to form a phenylhydrazone.

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

-

[5][5]-Sigmatropic Rearrangement: A[5][5]-sigmatropic rearrangement (a Claisen-like rearrangement) occurs, forming a new C-C bond.

-

Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.

-

Elimination of Ammonia: The final step involves the elimination of an ammonia molecule to form the stable aromatic indole ring.[5]

Caption: Mechanism of the Fischer Indole Synthesis.

Synthesis of Bioactive Fluorinated Indoles

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The incorporation of fluorine via (5-Fluoro-2-methylphenyl)hydrazine hydrochloride can lead to the development of novel indole derivatives with improved therapeutic potential. For instance, 5-fluoro-2-oxindole derivatives have been synthesized and shown to be potential α-glucosidase inhibitors for the treatment of diabetes.[6]

Safety and Handling

(5-Fluoro-2-methylphenyl)hydrazine hydrochloride is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[2]

-

Precautionary Statements:

-

Obtain special instructions before use.

-

Do not handle until all safety precautions have been read and understood.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Do not breathe dust.

-

Wash skin thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If swallowed, immediately call a poison center or doctor.[2]

-

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. It is recommended to store under an inert atmosphere at room temperature.[2]

Conclusion

(5-Fluoro-2-methylphenyl)hydrazine hydrochloride is a valuable and versatile reagent in organic synthesis, particularly for the construction of fluorinated indole derivatives through the Fischer indole synthesis. Its unique substitution pattern offers strategic advantages for the development of novel bioactive compounds. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective application in research and drug discovery.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 17, 2026, from [Link]

-

Wikipedia. (2023, December 27). Fischer indole synthesis. Retrieved February 17, 2026, from [Link]

- Bentham Science Publishers. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 20(15), 1428-1454.

-

Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved February 17, 2026, from [Link]

- ResearchGate. (2018). Fluorine-containing indoles: Synthesis and biological activity. Journal of Fluorine Chemistry, 211, 134-154.

-

PubChemLite. ((5-fluoro-2-methylphenyl)hydrazine (C7H9FN2)). Retrieved February 17, 2026, from [Link]

- National Center for Biotechnology Information. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(45), 28247-28271.

-

Organic Syntheses. (n.d.). Phenylhydrazine. Coll. Vol. 1, p. 442 (1941); Vol. 4, p. 75 (1925). Retrieved February 17, 2026, from [Link]

- MDPI. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3795.

- Google Patents. (n.d.). CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride.

- International Journal of Innovative Research in Science, Engineering and Technology. (2015). Synthesis and Characterisation of New 2-(5- Fluoro-2-Methyl-1H-Inden-3-Yl)

-

PubChemLite. ((5-fluoro-2-methylphenyl)hydrazine). Retrieved February 17, 2026, from [Link]

- National Center for Biotechnology Information. (2021). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Molecules, 26(15), 4487.

- MDPI. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3795.

- International Journal of Innovative Research in Science, Engineering and Technology. (2015). Synthesis and Characterisation of New 2-(5- Fluoro-2-Methyl-1H-Inden-3-Yl)

-

CP Lab Safety. (n.d.). 5-Fluoro-2-methylaniline, 5g, Each. Retrieved February 17, 2026, from [Link]

-

NIST. (n.d.). 5-Fluoro-2-methylaniline. In NIST Chemistry WebBook. Retrieved February 17, 2026, from [Link]

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. PubChemLite - (5-fluoro-2-methylphenyl)hydrazine (C7H9FN2) [pubchemlite.lcsb.uni.lu]

- 4. CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 5. testbook.com [testbook.com]

- 6. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Mechanism of Action & Synthetic Utility of (5-Fluoro-2-methylphenyl)hydrazine

Topic: Mechanism of Action of (5-Fluoro-2-methylphenyl)hydrazine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(5-Fluoro-2-methylphenyl)hydrazine (CAS: 14763-27-0) is a specialized nitrogenous building block, not a marketed therapeutic agent. Its primary "mechanism of action" in drug discovery is its role as a regioselective nucleophile in the synthesis of fluorinated indole scaffolds, specifically 4-fluoro-7-methyl-1H-indoles . These scaffolds are critical pharmacophores in the development of SETD2 histone methyltransferase inhibitors (epigenetic modulators) and serotonin receptor ligands.

Biologically, the compound exhibits the classical reactivity profile of arylhydrazines: it is a pro-oxidant and alkylating agent capable of generating reactive oxygen species (ROS) and forming hemoprotein adducts. This guide details its synthetic mechanism (Fischer Indole Cyclization), biological reactivity, and handling protocols.

Chemical Mechanism: Regioselective Fischer Indole Synthesis

The defining utility of (5-Fluoro-2-methylphenyl)hydrazine is its conversion into 4-fluoro-7-methylindole derivatives via the Fischer Indole Synthesis. This transformation is chemically significant due to the specific substitution pattern of the phenyl ring, which dictates the regiochemistry of the final heterocycle.

Mechanistic Pathway

The reaction typically involves the condensation of the hydrazine with a pyruvate derivative (e.g., ethyl 2-oxopropanoate) under acidic conditions.

-

Hydrazone Formation: The terminal nitrogen (

) of the hydrazine attacks the ketone carbonyl, eliminating water to form a phenylhydrazone. -

Tautomerization: The hydrazone tautomerizes to an ene-hydrazine.[1]

-

[3,3]-Sigmatropic Rearrangement: This is the rate-determining step. The bond formation occurs between the

-carbon of the enamine and the ortho-position of the benzene ring. -

Cyclization & Aromatization: The resulting imine cyclizes, eliminating ammonia to form the indole.[1][5]

-

Outcome: The original C2-Methyl becomes the C7-Methyl of the indole. The original C5-Fluoro becomes the C4-Fluoro of the indole.

-

Visualization of the Pathway

Figure 1: Regioselective synthesis of the SETD2 inhibitor scaffold. The C2-blocking methyl group forces cyclization at C6, yielding the 4,7-substituted indole.

Biological Reactivity & Toxicological Mechanism

While used primarily for synthesis, (5-Fluoro-2-methylphenyl)hydrazine possesses intrinsic biological activity typical of the hydrazine class. Understanding this is crucial for safety and for interpreting data if used as a metabolic probe.

Oxidative Stress & Hemotoxicity

Arylhydrazines are known hemolytic agents. The mechanism involves the auto-oxidation of the hydrazine function.

-

Radical Generation: In the presence of oxyhemoglobin (

), the hydrazine is oxidized to a hydrazyl radical . -

ROS Production: This process generates superoxide anions (

) and hydrogen peroxide ( -

Heme Adducts: The resulting aryl radicals can alkylate the heme porphyrin ring, leading to the destruction of hemoglobin (Heinz body formation) and hemolysis.

Enzyme Inhibition (MAO)

Phenylhydrazines are classical inhibitors of Monoamine Oxidase (MAO). The mechanism is suicide inhibition :

-

MAO oxidizes the hydrazine to a diazene intermediate.

-

The diazene irreversibly modifies the flavin adenine dinucleotide (FAD) cofactor of the enzyme.

-

Note: The 2-methyl substituent may sterically hinder this interaction compared to unsubstituted phenylhydrazine, but the potential for inhibition remains.

Experimental Protocols

Synthesis of 4-Fluoro-7-methyl-1H-indole-2-carboxylic Acid

Reference Standard: Adapted from WO2020037079A1 (SETD2 Inhibitor Synthesis)

Reagents:

-

(5-Fluoro-2-methylphenyl)hydrazine hydrochloride (1.0 equiv)[2][6]

-

Ethyl 2-oxopropanoate (Pyruvate derivative) (1.2 equiv)

-

Sulfuric acid (Catalytic to stoichiometric)

Step-by-Step Methodology:

-

Preparation: Dissolve (5-Fluoro-2-methylphenyl)hydrazine hydrochloride (100 g, 572 mmol) in Ethanol (400 mL) in a 1L round-bottom flask.

-

Addition: Add Sulfuric acid (10 mL) slowly, followed by Ethyl 2-oxopropanoate (66 g).

-

Reaction: Stir the solution at 25°C for 2 hours. Monitor consumption of hydrazine by LC-MS.

-

Isolation (Hydrazone): Concentrate the mixture under vacuum. Collect the precipitated hydrazone solid by filtration.[2]

-

Cyclization (Fischer Step): Re-dissolve the hydrazone in a high-boiling solvent (e.g., Toluene or Acetic Acid) with a Lewis acid (e.g., ZnCl2) or Polyphosphoric Acid (PPA) and heat to 80–100°C if the initial room temperature step did not effect full cyclization (Note: The patent suggests a one-pot or two-step process depending on the acid strength).

-

Purification: The final indole is often isolated by crystallization or silica gel chromatography.

Safety & Handling Protocol

Hazard Class: Acute Toxin (Oral/Dermal), Carcinogen (Suspected), Skin Sensitizer.

| Parameter | Specification |

| PPE | Butyl rubber gloves, N95/P100 respirator, Face shield. |

| Storage | Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic. |

| Incompatibility | Strong oxidizing agents, strong bases. |

| Deactivation | Treat spills with dilute hypochlorite (bleach) to oxidize hydrazine to nitrogen (exothermic). |

Data Summary: Physical & Chemical Properties[6][7]

| Property | Value | Context |

| Molecular Formula | C7H9FN2 | Free base |

| Molecular Weight | 140.16 g/mol | Free base |

| Melting Point | 197°C (decomp) | Hydrochloride salt |

| pKa (Conjugate Acid) | ~5.2 | Estimated for hydrazine nitrogen |

| Key Reactivity | Nucleophilic attack (N-beta) | Aldehyde/Ketone condensation |

| Regioselectivity | C6 (Ortho) | Fischer Indole Cyclization |

References

-

Discovery of SETD2 Inhibitors

- Source: WO2020037079A1. "Substituted indoles and methods of use thereof."

- Relevance: Describes the large-scale synthesis of the 4-fluoro-7-methylindole scaffold using (5-Fluoro-2-methylphenyl)hydrazine.

-

URL:

-

Fischer Indole Synthesis Mechanism

-

Hydrazine Toxicity Profiles

- Source: Ames, B. N., et al. "Carcinogens are mutagens: their detection and classification.

- Relevance: Establishes the mutagenic potential of hydrazine derivatives via DNA alkyl

-

URL:

-

Serotonin Receptor Modulators

-

Source: US20070027178A1. "Substituted tetrahydro-1H-pyrido[4,3-b]indoles as serotonin receptors agonists and antagonists."[8]

- Relevance: Demonstrates the use of this hydrazine to cre

-

URL:

-

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. WO2020037079A1 - Substituted indoles and methods of use thereof - Google Patents [patents.google.com]

- 3. WO2021168313A1 - Setd2 inhibitors and related methods and uses, including combination therapies - Google Patents [patents.google.com]

- 4. 5-Fluoro-2-methylphenylhydrazine hydrochloride | 325-50-8 | Benchchem [benchchem.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. 5-Fluoro-2-methylphenylhydrazine hydrochloride | 325-50-8 [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. US20070027178A1 - Substituted tetrahydro-1H-pyrido[4,3-b]indoles as serotonin receptors agonists and antagonists - Google Patents [patents.google.com]

Application Notes & Protocols: (5-Fluoro-2-methylphenyl)hydrazine as a Strategic Building Block in Modern Organic Synthesis

Abstract

(5-Fluoro-2-methylphenyl)hydrazine [CAS 2339-53-9] is a substituted arylhydrazine that has emerged as a highly strategic precursor in the synthesis of complex heterocyclic molecules.[1] Its unique substitution pattern—a fluorine atom at the 5-position and a methyl group at the 2-position—offers a nuanced combination of electronic and steric properties that can be exploited to direct reaction pathways and imbue final products with desirable physicochemical characteristics. The presence of fluorine is particularly significant in medicinal chemistry, as its incorporation can enhance metabolic stability, binding affinity, and lipophilicity, ultimately improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3] These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the utility of this building block, focusing on its application in the renowned Fischer indole synthesis and in the construction of substituted pyrazoles. Detailed, field-proven protocols are presented, alongside mechanistic insights and explanations for experimental choices to ensure reproducibility and success.

The Strategic Advantage of the 5-Fluoro-2-methyl Phenyl Scaffold

The utility of (5-Fluoro-2-methylphenyl)hydrazine stems from the deliberate placement of its substituents:

-

The 5-Fluoro Substituent: As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect. When this building block is converted into an indole, the fluorine will reside at the 6-position of the indole core. This fluorination can significantly alter the acidity of the indole N-H, modulate the electron density of the aromatic system, and create novel interactions with biological targets.[4] Furthermore, the C-F bond is exceptionally stable, which can block metabolic oxidation at that position, a common strategy in drug design to increase a molecule's half-life.[2]

-

The 2-Methyl Substituent: The ortho-methyl group is electron-donating and introduces steric bulk. In the Fischer indole synthesis, this group will become the 7-methyl substituent on the final indole ring. Its presence can influence the regioselectivity of the key cyclization step and can sterically hinder metabolic attack at the adjacent position of the indole core.

This unique combination makes (5-Fluoro-2-methylphenyl)hydrazine an ideal starting material for producing 6-fluoro-7-methyl substituted indoles and related heterocycles, which are scaffolds of high interest in the development of novel therapeutics.

Core Application I: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most reliable and versatile methods for constructing the indole nucleus, a privileged scaffold in countless natural products and pharmaceuticals.[5][6][7] The reaction facilitates the cyclization of an arylhydrazone under acidic conditions to yield the corresponding indole.[8]

Reaction Mechanism

The widely accepted mechanism involves a sequence of acid-catalyzed transformations that are critical to understand for optimizing reaction conditions.[6][7]

-

Hydrazone Formation: The reaction initiates with the condensation of the arylhydrazine with an aldehyde or ketone to form a phenylhydrazone. This step is often performed in situ.[8]

-

Tautomerization: The phenylhydrazone tautomerizes to its more reactive ene-hydrazine isomer.[5][6]

-

[9][9]-Sigmatropic Rearrangement: This is the key bond-forming step. The protonated ene-hydrazine undergoes a concerted[9][9]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement) to form a di-imine intermediate.[5][6][9] Isotopic labeling studies have confirmed that the N1 nitrogen of the hydrazine is incorporated into the final indole ring.[6][7]

-

Cyclization & Aromatization: The intermediate cyclizes to form an aminoacetal (aminal), which, upon elimination of ammonia under acidic conditions, rearomatizes to yield the thermodynamically stable indole ring.[6][8]

Caption: Figure 1: Mechanism of the Fischer Indole Synthesis

Protocol: Synthesis of 6-Fluoro-7-methyl-2,3-dihydro-1H-carbazole

This protocol details the synthesis of a tricyclic indole derivative from (5-Fluoro-2-methylphenyl)hydrazine and cyclohexanone. This procedure is representative and can be adapted for other ketones or aldehydes.

Materials:

-

(5-Fluoro-2-methylphenyl)hydrazine hydrochloride (1.0 eq)

-

Cyclohexanone (1.1 eq)

-

Polyphosphoric Acid (PPA) or Eaton's Reagent (7.5% P₂O₅ in MeSO₃H)

-

Ethanol (EtOH)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Experimental Workflow Diagram:

Caption: Figure 2: Experimental Workflow for Fischer Indole Synthesis

Step-by-Step Procedure:

-

Hydrazone Formation: In a round-bottom flask, suspend (5-Fluoro-2-methylphenyl)hydrazine hydrochloride (1.0 eq) and cyclohexanone (1.1 eq) in ethanol. Heat the mixture to reflux for 1-2 hours. The progress of the hydrazone formation can be monitored by Thin Layer Chromatography (TLC).

-

Rationale: Heating in a protic solvent like ethanol facilitates the condensation reaction to form the hydrazone intermediate. Using the hydrochloride salt is common for stability, and the reaction is typically self-catalyzing or proceeds with trace acid.

-

-

Solvent Removal: Once hydrazone formation is complete, cool the mixture and remove the ethanol under reduced pressure using a rotary evaporator.

-

Cyclization: To the crude hydrazone residue, carefully add polyphosphoric acid (PPA) with stirring. Heat the resulting viscous mixture to 80-100°C for 2-4 hours. The reaction should be monitored by TLC until the starting hydrazone is consumed.

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice. This will hydrolyze the PPA. Slowly neutralize the acidic aqueous solution by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

Rationale: Quenching on ice dissipates the heat from the exothermic hydrolysis of PPA. Neutralization is essential to deprotonate the product and allow for its extraction into an organic solvent.

-

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume).

-

Drying and Concentration: Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 6-fluoro-7-methyl-2,3-dihydro-1H-carbazole.

Data Summary Table:

| Catalyst | Solvent | Temperature (°C) | Typical Reaction Time | Notes |

| Polyphosphoric Acid (PPA) | Neat | 80 - 120 | 1 - 5 h | Highly effective but viscous; work-up can be challenging. |

| Acetic Acid | Acetic Acid | 80 - 118 | 2 - 8 h | Common, acts as both solvent and catalyst.[5] |

| Zinc Chloride (ZnCl₂) | Toluene / Xylene | 110 - 140 | 4 - 12 h | Lewis acid catalyst, requires higher temperatures.[6] |

| p-Toluenesulfonic Acid | Ethanol / Toluene | 80 - 110 | 3 - 10 h | Common Brønsted acid catalyst.[6] |

Core Application II: Pyrazole Synthesis

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are a cornerstone of many agrochemicals and pharmaceuticals due to their wide range of biological activities.[10] The most common synthetic route involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[11]

The Challenge of Regioselectivity

When a substituted hydrazine like (5-Fluoro-2-methylphenyl)hydrazine reacts with an unsymmetrical 1,3-diketone (e.g., one with a methyl group and a trifluoromethyl group), two regioisomeric pyrazoles can be formed. The choice of solvent can dramatically influence the regiochemical outcome. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE), have been shown to significantly improve regioselectivity in favor of one isomer.

Protocol: Regioselective Synthesis of a Substituted Pyrazole

This protocol describes the reaction of (5-Fluoro-2-methylphenyl)hydrazine with 1,1,1-trifluoro-2,4-pentanedione.

Materials:

-

(5-Fluoro-2-methylphenyl)hydrazine (1.0 eq)

-

1,1,1-Trifluoro-2,4-pentanedione (1.0 eq)

-

Solvent: 2,2,2-Trifluoroethanol (TFE) or Ethanol (EtOH)

-

Ethyl Acetate (EtOAc)

-

Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Experimental Workflow Diagram:

Caption: Figure 3: Experimental Workflow for Pyrazole Synthesis

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1,1,1-trifluoro-2,4-pentanedione (1.0 eq) in the chosen solvent (TFE for high regioselectivity, or EtOH for comparison).

-

Hydrazine Addition: Add a solution of (5-Fluoro-2-methylphenyl)hydrazine (1.0 eq) in the same solvent dropwise to the stirred diketone solution at room temperature.

-

Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting materials are consumed.

-

Rationale: The condensation is typically facile and proceeds at room temperature. The fluorinated solvent is thought to influence the reaction pathway by selectively stabilizing one of the intermediate hemiaminals over the other through hydrogen bonding, thereby directing the cyclization.

-

-

Work-up: Remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x volume).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to separate the regioisomers if necessary and isolate the desired product. The ratio of isomers can be determined by ¹H or ¹⁹F NMR analysis of the crude mixture.

Data Summary Table: Solvent Effect on Regioselectivity

| Solvent | Dielectric Constant (ε) | Regioisomeric Ratio (A:B) | Rationale |

| Ethanol (EtOH) | 24.5 | Often yields mixtures | Standard protic solvent, offers little regiochemical control. |

| 2,2,2-Trifluoroethanol (TFE) | 26.7 | Can be >95:5 | Strong H-bond donor, stabilizes intermediates selectively. |

| Hexafluoroisopropanol (HFIP) | 16.7 | Often provides highest selectivity | Extremely strong H-bond donor, maximizes regiochemical bias. |

| Note: Ratios are illustrative and based on published studies with analogous substrates. |

Conclusion

(5-Fluoro-2-methylphenyl)hydrazine is a potent and versatile building block for modern organic and medicinal chemistry. Its pre-installed fluoro and methyl groups provide a direct route to 6-fluoro-7-methyl substituted indoles and pyrazoles, scaffolds with high potential in drug discovery. The classic Fischer indole synthesis and regioselective pyrazole formations are just two examples of its broad applicability. By understanding the underlying mechanisms and carefully selecting reaction conditions as detailed in these protocols, researchers can effectively leverage this reagent to construct complex, high-value molecules for a wide range of scientific applications.

References

-

Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249-1252. Available from: [Link]

-

Franke, R., et al. (2011). 2,3-Disubstituted indoles from olefins and hydrazines via tandem hydroformylation–Fischer indole synthesis and skeletal rearrangement. Organic & Biomolecular Chemistry. Available from: [Link]

-

Wikipedia. Fischer indole synthesis. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). 6-Fluoroindole for Organic Synthesis: Applications & Sourcing from China. Available from: [Link]

-

Elguero, J., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Analogs of Tebufenpyrad. Journal of Organic Chemistry. Available from: [Link]

-

DiVA Portal. Synthesis of 5-Fluoroindole-5-13C. Available from: [Link]

- Google Patents. US9302994B2 - Process for the preparation of 5-fluoro-1H-pyrazoles.

-

ResearchGate. Preparation of 5-fluoropyrazoles from pyrazoles and NFSI. Available from: [Link]

-

Preprints.org. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Available from: [Link]

-

PMC. (2024). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. Available from: [Link]

-

Reddit. (2017). [Named Reaction #5]: Fischer Indole Synthesis. Available from: [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

-

PMC. (2014). Design, Synthesis and Bioactivity of N-Glycosyl-N′-(5-substituted phenyl-2-furoyl) Hydrazide Derivatives. Available from: [Link]

-

ResearchGate. (2017). Current and emerging applications of fluorine in medicinal chemistry. Available from: [Link]

-

MDPI. (2024). Simple Synthesis of New Bioactive Nitrogenous Compounds by In Silico Study. Available from: [Link]

-

PubChem. (5-fluoro-2-methylphenyl)hydrazine. Available from: [Link]

-

ResearchGate. (2019). Synthesis and biological activity of hydrazones of 5α-steroids. Available from: [Link]

-

Arabian Journal of Chemistry. (2020). Bioactive Fluorenes. Part II. Unprecedented biologically active thiazole derivatives based-2,7-dichlorofluorene as competent DHFR inhibitors: Design, synthesis, and molecular docking approaches. Available from: [Link]

-

MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]

-

ResearchGate. (2024). Overview of Phenylhydrazine‐Based Organic Transformations. Available from: [Link]

Sources

- 1. PubChemLite - (5-fluoro-2-methylphenyl)hydrazine (C7H9FN2) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. reddit.com [reddit.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 2,3-Disubstituted indoles from olefins and hydrazines via tandem hydroformylation–Fischer indole synthesis and skeletal rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. preprints.org [preprints.org]

- 11. researchgate.net [researchgate.net]

Application Note: Advanced Derivatization Strategies for the Quantitative Analysis of (5-Fluoro-2-methylphenyl)hydrazine by GC-MS and LC-MS

Introduction: The Analytical Challenge

(5-Fluoro-2-methylphenyl)hydrazine is a key building block and intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1] Its accurate quantification in reaction mixtures, final products, and environmental samples is critical for process optimization, quality control, and safety assessment. However, the direct analysis of this compound presents significant challenges. Hydrazines are known for their high polarity, thermal lability, and propensity for autoxidation, which can lead to poor chromatographic peak shape, low sensitivity, and inaccurate results.[2][3][4]

Derivatization is a powerful strategy to overcome these analytical hurdles. By chemically modifying the hydrazine functional group, we can significantly improve the analyte's properties for chromatographic separation and detection.[5] This application note provides detailed protocols for two distinct and robust derivatization methods for the analysis of (5-Fluoro-2-methylphenyl)hydrazine:

-

GC-MS Analysis: Derivatization with pentafluorobenzaldehyde (PFB) to form a stable, volatile hydrazone with excellent electron-capture properties.

-

LC-MS/MS Analysis: Derivatization with dansyl hydrazine to produce a highly fluorescent and readily ionizable derivative, ideal for sensitive detection by electrospray ionization mass spectrometry.

Rationale for Derivatization

The primary objective of derivatization in this context is to transform the polar and reactive hydrazine moiety into a more stable and easily detectable functional group.

-

For Gas Chromatography (GC): The native form of (5-Fluoro-2-methylphenyl)hydrazine has a high boiling point and active -NH2 group that can interact with active sites in the GC column, leading to peak tailing and poor resolution. Converting it to a less polar and more volatile derivative is essential for reliable GC analysis.[6] The formation of a hydrazone with an electron-capturing reagent like PFB dramatically increases sensitivity for detectors like an Electron Capture Detector (ECD) or a Mass Spectrometer in negative chemical ionization mode.

-

For Liquid Chromatography (LC): While less of an issue with volatility, the ionization efficiency of (5-Fluoro-2-methylphenyl)hydrazine in common LC-MS ion sources like Electrospray Ionization (ESI) can be low. Derivatization with a reagent that introduces a permanently charged or easily ionizable group, such as the dimethylamino group in dansyl hydrazine, significantly enhances the ESI response, leading to much lower detection limits.[7][8]

Protocol 1: GC-MS Analysis via Pentafluorobenzaldehyde (PFB) Derivatization

This protocol details the conversion of (5-Fluoro-2-methylphenyl)hydrazine to its corresponding pentafluorobenzaldehyde hydrazone. This derivative is highly volatile and contains a polyfluorinated ring, making it exceptionally sensitive for MS detection.

Mechanism of Action

The reaction is a classic condensation between the hydrazine and an aldehyde to form a hydrazone, with the elimination of water. The acidic conditions catalyze the reaction by protonating the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.

Experimental Workflow

Caption: Workflow for PFB Derivatization for GC-MS Analysis.

Step-by-Step Protocol

-

Standard/Sample Preparation: Prepare a stock solution of (5-Fluoro-2-methylphenyl)hydrazine in a suitable solvent like acetonitrile or methanol at a concentration of 1 mg/mL. Prepare working standards by serial dilution. For unknown samples, dissolve a known weight in the same solvent.

-

Derivatization Reagent: Prepare a solution of 10 mg/mL pentafluorobenzaldehyde in acetonitrile.

-

Reaction:

-

To 100 µL of the standard or sample solution in a 2 mL autosampler vial, add 100 µL of the pentafluorobenzaldehyde reagent solution.

-

Add 10 µL of trifluoroacetic acid (TFA) as a catalyst.

-

Cap the vial, vortex thoroughly, and heat at 60°C for 30 minutes.

-

Allow the vial to cool to room temperature.

-

-

Extraction:

-

Add 500 µL of a saturated sodium bicarbonate solution to neutralize the acid.

-

Add 500 µL of hexane, cap, and vortex for 1 minute to extract the derivative.

-

Centrifuge briefly to separate the layers.

-

Transfer the upper organic (hexane) layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

-

Analysis: Inject 1 µL of the final hexane solution into the GC-MS.

Recommended GC-MS Parameters

| Parameter | Recommended Setting | Rationale |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | Provides good resolution for a wide range of semi-volatile compounds. |

| Injector Temp | 250°C | Ensures efficient volatilization of the derivative without thermal degradation. |

| Oven Program | Initial 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min) | Allows for good separation from solvent and other potential byproducts. |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing optimal separation efficiency. |

| MS Ion Source Temp | 230°C | Standard temperature for electron ionization. |

| MS Quad Temp | 150°C | Standard temperature for the quadrupole mass filter. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural confirmation. |

| Acquisition Mode | Scan (m/z 50-500) for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis. | Scan mode is for identifying the derivative, while SIM mode provides higher sensitivity for quantification. |

Expected Results

-

Molecular Weight of Analyte: (5-Fluoro-2-methylphenyl)hydrazine (C7H9FN2) = 140.16 g/mol .

-

Molecular Weight of Derivative: Pentafluorobenzaldehyde (5-fluoro-2-methylphenyl)hydrazone = 318.24 g/mol .

-

Expected Mass Spectra: In EI mode, a prominent molecular ion (M+) at m/z 318 is expected, along with characteristic fragments from the pentafluorobenzyl group (e.g., m/z 195) and the fluoro-methylphenyl group.

Protocol 2: LC-MS/MS Analysis via Dansyl Hydrazine Derivatization

This protocol is designed for high-sensitivity analysis, particularly in complex matrices like biological fluids or environmental samples. Dansyl hydrazine reacts with carbonyls, but in this context, we adapt the principle for labeling the hydrazine itself, creating a derivative with a strong UV chromophore and a tertiary amine that is readily protonated for positive-mode ESI-MS/MS analysis. Note: This is an adaptation of the common use of dansyl hydrazine for carbonyls; the reaction principle is similar.

Mechanism of Action

The derivatization involves the reaction of the sulfonyl chloride group of dansyl chloride with the primary amine of the hydrazine. This forms a stable sulfonamide linkage. The reaction is typically carried out under basic conditions to deprotonate the hydrazine, increasing its nucleophilicity.

Experimental Workflow

Caption: Workflow for Dansyl Chloride Derivatization for LC-MS/MS Analysis.

Step-by-Step Protocol

-

Standard/Sample Preparation: Prepare a stock solution of (5-Fluoro-2-methylphenyl)hydrazine in acetonitrile at 1 mg/mL. Prepare working standards by serial dilution.

-

Derivatization Reagent: Prepare a solution of 1 mg/mL Dansyl Chloride in acetonitrile. This solution should be prepared fresh.

-

Reaction Buffer: Prepare a 100 mM sodium bicarbonate buffer, pH 9.0.

-

Reaction:

-

In a 1.5 mL microcentrifuge tube, add 50 µL of the standard or sample solution.

-

Add 100 µL of the sodium bicarbonate buffer.

-

Add 100 µL of the dansyl chloride reagent solution.

-

Vortex the mixture and incubate at 45°C for 20 minutes in the dark (the dansyl group is light-sensitive).

-

-

Quenching (Optional but Recommended): To remove excess dansyl chloride, add 20 µL of a 250 mM dimethylamine solution and react for 10 minutes at room temperature.

-

Analysis: Dilute the final reaction mixture 1:10 with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) and inject into the LC-MS/MS system.

Recommended LC-MS/MS Parameters

| Parameter | Recommended Setting | Rationale |

| LC Column | C18 reverse-phase column, 100 mm x 2.1 mm, 1.8 µm particle size | Provides excellent separation for small molecules of moderate polarity. |

| Mobile Phase A | Water with 0.1% Formic Acid | The acid promotes protonation for positive ion mode ESI. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Strong organic solvent for eluting the derivative. |

| Gradient | Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions. | A standard gradient for separating the derivatized product from the reagent and other matrix components. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp | 40°C | Ensures reproducible retention times and good peak shape. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The dansyl group's tertiary amine is readily protonated. |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity for quantification. |

Expected Results

-

Molecular Weight of Analyte: (5-Fluoro-2-methylphenyl)hydrazine (C7H9FN2) = 140.16 g/mol .

-

Molecular Weight of Derivative: Dansyl-(5-fluoro-2-methylphenyl)hydrazine = 373.45 g/mol .

-

MRM Transition: The precursor ion will be the protonated molecule [M+H]+ at m/z 374.4. A characteristic product ion for dansyl derivatives is often found at m/z 170, corresponding to the dimethylaminonaphthalene moiety.[7] Therefore, the primary MRM transition to monitor for quantification would be 374.4 -> 170.1 . Additional qualifying transitions should be determined by infusing the derivatized standard.

Conclusion

The direct analysis of (5-Fluoro-2-methylphenyl)hydrazine is hampered by its physicochemical properties. The derivatization protocols presented here provide robust and reliable solutions for its accurate quantification by both GC-MS and LC-MS/MS. The choice between the two methods will depend on the specific application, required sensitivity, available instrumentation, and the complexity of the sample matrix. The PFB derivatization for GC-MS offers high sensitivity and structural confirmation through characteristic fragmentation. The dansyl derivatization for LC-MS/MS provides exceptional sensitivity for trace-level quantification in complex mixtures. Both methods, when properly validated, will serve as invaluable tools for researchers, scientists, and drug development professionals.

References

-

Smolenkov, A. D., et al. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 67(8), 655-673. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Toxicological Profile for Hydrazines. U.S. Department of Health and Human Services. Available at: [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. Available at: [Link]

-

Rebane, R., & Herodes, K. (2010). Hydrazine reagents as derivatizing agents in environmental analysis - A critical review. TrAC Trends in Analytical Chemistry, 29(9), 1038-1051. Available at: [Link]

-

SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Available at: [Link]

-

Jones, E. A., et al. (2012). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Journal of The American Society for Mass Spectrometry, 23(10), 1774-1783. Available at: [Link]

-

Higashi, T. (2006). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 41(5), 1439-1453. Available at: [Link]

-

Raju, N. J., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry, 15(2), 1035-1043. Available at: [Link]

-

Grimsrud, P. A., et al. (2013). Qualitative and quantitative evaluation of derivatization reagents for different types of protein-bound carbonyl groups. Journal of the American Society for Mass Spectrometry, 24(12), 1932-1940. Available at: [Link]

-

Sealock, R. M., et al. (1998). Fluorescent detection of hydrazine, monomethylhydrazine, and 1,1-dimethylhydrazine by derivatization with aromatic dicarbaldehydes. Analyst, 123(10), 2133-2138. Available at: [Link]

-

Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Available at: [Link]

-

Bobbitt, J. M., et al. (2019). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry, 84(11), 7314-7321. Available at: [Link]

-

Rodin, I. A., et al. (2012). Determination of hydrazine by liquid chromatography with preliminary derivatization with naphthalene-2,3-Dialdehyde. Journal of Analytical Chemistry, 67(1), 58-63. Available at: [Link]

-

Kosyakov, D. S., et al. (2018). Spectrophotometric Determination of Hydrazine, Methylhydrazine, and 1,1-Dimethylhydrazine with Preliminary Derivatization by 5-Nitro-2-Furaldehyde. Journal of Analytical Chemistry, 73(2), 172-178. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Hydrazines - Chapter 6: Analytical Methods. Available at: [Link]

-

Li, J., et al. (2013). Combination of pentafluorophenylhydrazine derivatization and isotope dilution LC-MS/MS techniques for the quantification of apurinic/apyrimidinic sites in cellular DNA. Analytical and Bioanalytical Chemistry, 405(12), 4059-4066. Available at: [Link]

-

PubChem. (n.d.). (5-fluoro-2-methylphenyl)hydrazine. Available at: [Link]

-

Psychogios, N., & Chan, M. K. (2017). Investigation of the Derivatization Conditions for GC-MS Metabolomics of Biological Samples. Metabolites, 7(1), 8. Available at: [Link]

-

Goswami, A., et al. (2018). The design strategies and mechanisms of fluorogenic and chromogenic probes for the detection of hydrazine. Analytical Methods, 10(28), 3432-3449. Available at: [Link]

-

Santa, T. (2013). Derivatization in Liquid Chromatography for Mass Spectrometric Detection. Current Pharmaceutical Analysis, 9(3), 220-231. Available at: [Link]

-

Keevil, B. G., et al. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1640, 461933. Available at: [Link]

-

Beelders, T., et al. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 5(1), 56-79. Available at: [Link]

-

Moldoveanu, S. C., & David, V. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Gas Chromatography - Biochemicals, Narcotics and Essential Oils. IntechOpen. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. helixchrom.com [helixchrom.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ddtjournal.com [ddtjournal.com]

- 8. researchgate.net [researchgate.net]

Application Note: Catalytic Strategies for Fischer Indole Synthesis with Fluorinated Hydrazines

Abstract & Strategic Context

The incorporation of fluorine into indole scaffolds is a pivotal strategy in modern drug design. Fluoroindoles offer enhanced metabolic stability (blocking P450 oxidation sites) and increased lipophilicity compared to their non-fluorinated counterparts. However, the synthesis of these scaffolds via the classical Fischer Indole Synthesis presents unique kinetic challenges.

The presence of fluorine—a strong electron-withdrawing group (EWG)—on the phenylhydrazine moiety significantly deactivates the aromatic ring. This deactivation raises the activation energy for the rate-determining [3,3]-sigmatropic rearrangement, often leading to stalled reactions, low yields, or the requirement for harsh conditions that degrade sensitive functional groups.

This guide provides a validated, mechanistic approach to selecting catalysts and protocols specifically optimized for fluorinated hydrazines , moving beyond generic textbook procedures to address the "Fluorine Effect."

Mechanistic Insight: The "Fluorine Drag"

To select the right catalyst, one must understand where the reaction bottlenecks. The Fischer synthesis proceeds through three phases:

-

Condensation: Formation of the hydrazone (usually fast, acid-catalyzed).[1][2]